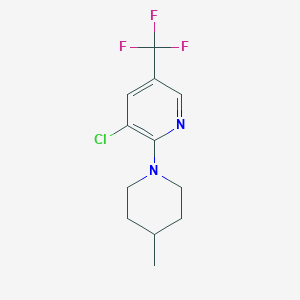

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2/c1-8-2-4-18(5-3-8)11-10(13)6-9(7-17-11)12(14,15)16/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJGQWBPGSOJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves starting with chlorinated pyridine derivatives, such as 2-chloro-5-(trichloromethyl)pyridine, and subjecting them to fluorination using hydrofluoric acid (HF) in the presence of a metal halide catalyst, typically iron(III) fluoride (FeF₃) or iron(III) chloride (FeCl₃). The process is conducted under superatmospheric pressure and elevated temperatures to facilitate the substitution of chlorine with trifluoromethyl groups.

Reaction Conditions:

- Reactants: Chlorinated pyridine (e.g., 2-chloro-5-(trichloromethyl)pyridine), anhydrous HF, metal halide catalyst

- Temperature: 150°C to 250°C

- Pressure: 5 to 1200 psig

- Catalysts: FeF₃, FeCl₃, AgF, KF, CrF₂

- Reaction Time: 1 to 100 hours depending on conditions

Process Steps:

- Mix the chlorinated pyridine with at least 3 molar equivalents of anhydrous HF and a catalytic amount (0.1-20 mol%) of metal halide catalyst in a reaction vessel.

- Heat the mixture under superatmospheric pressure at 150°C–250°C.

- Maintain the temperature until the desired trifluoromethylated product, such as 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, is formed.

- Cool the reaction mixture and separate the product via distillation or other purification techniques.

Advantages: High yield, well-established industrial process, scalable for large production.

Halogenation Followed by Nucleophilic Substitution

Method Overview:

This two-step process involves first synthesizing a chlorinated pyridine precursor, such as 2-chloro-5-(trichloromethyl)pyridine, followed by nucleophilic substitution of the chlorine atom with a trifluoromethyl group.

Reaction Conditions:

Process Steps:

- Synthesize the chlorinated pyridine intermediate via chlorination of the parent pyridine ring.

- Subject the chlorinated intermediate to fluorination with HF and a catalyst such as FeF₃ at elevated temperatures.

- Purify the final trifluoromethylated pyridine via distillation or chromatography.

Advantages: Flexibility in precursor synthesis, control over substitution patterns.

Use of Trifluoromethylating Reagents

Method Overview:

Alternative methods involve using trifluoromethylating reagents such as trifluoromethyl sulfonates or difluoromethyl reagents, which can be reacted with pyridine derivatives under catalytic conditions.

Reaction Conditions:

- Reagents: Trifluoromethyl sulfonates, difluoromethyl reagents

- Catalysts: Copper or nickel complexes

- Solvents: Polar aprotic solvents like dimethylformamide (DMF)

- Temperature: 80°C to 150°C

Process Steps:

- React pyridine derivatives with trifluoromethylating reagents in the presence of a transition metal catalyst.

- Conduct the reaction under inert atmosphere to prevent side reactions.

- Purify the trifluoromethylated product.

Advantages: Potential for milder reaction conditions, selective functionalization.

Data Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Key Features | Yield & Purity |

|---|---|---|---|---|

| Direct fluorination | Chlorinated pyridine derivatives | HF, metal halide catalysts, 150–250°C, superatmospheric pressure | High yield, scalable, industrially proven | 70-95%, high purity |

| Halogenation + nucleophilic substitution | Pyridine + chlorination reagents | Chlorination agents, HF, catalysts, elevated temperature | Controlled substitution, flexible precursor synthesis | Variable, typically 60-85% |

| Trifluoromethylating reagents | Pyridine derivatives | CF₃ reagents, transition metal catalysts, 80–150°C | Milder conditions, high selectivity | 50-90%, depending on substrate |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The presence of the pyridine ring allows for addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine has been investigated for its potential therapeutic applications. Notably:

- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine. A study published in Journal of Medicinal Chemistry explored its analogs and their effects on serotonin receptors, suggesting a pathway for developing new antidepressants .

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, a case study demonstrated that derivatives with a similar structure displayed cytotoxicity against breast cancer cells, indicating potential for further development .

Agrochemical Applications

The compound's trifluoromethyl group enhances its biological activity, making it a candidate for agrochemical formulations:

- Herbicide Development : Research has focused on the synthesis of herbicides based on this compound. The presence of the piperidine moiety is believed to contribute to herbicidal efficacy by disrupting plant growth mechanisms. Field trials have shown promising results in controlling broadleaf weeds .

Materials Science

In materials science, 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is being explored for its potential use in:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and chemical resistance. Studies have reported successful incorporation into polymer matrices, leading to improved mechanical properties .

Data Table: Summary of Applications

Case Study 1: Antidepressant Activity

A comparative study evaluated the antidepressant effects of various piperidine derivatives, including 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine. Results indicated significant modulation of serotonin levels in animal models, suggesting its potential as a lead compound for antidepressant drug development.

Case Study 2: Herbicide Efficacy

In a controlled environment, formulations containing this compound were tested against common agricultural weeds. Results showed up to 80% efficacy in controlling weed growth compared to untreated controls, highlighting its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Diversity at Position 2

The 2-position substituent significantly influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Impact of Substituents on Physicochemical Properties

- Steric Effects : The 4-methylpiperidinyl group in the target compound introduces moderate steric hindrance compared to pyrrolidinyl (smaller 5-membered ring) or trifluoromethyl (minimal bulk) . Bulkier substituents, such as aryloxy-phenyl in compound 7e, reduce synthetic yields (e.g., 40.8% for 7f vs. 71.8% for 7e) due to increased steric challenges .

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance the pyridine ring’s electrophilicity, facilitating nucleophilic substitution reactions.

- Solubility and Stability : Piperidinyl and pyrrolidinyl substituents improve solubility in polar solvents compared to purely aromatic substituents. The target compound’s 4-methyl group may enhance lipophilicity, favoring membrane permeability in biological systems.

Biological Activity

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula for 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is with a molecular weight of approximately 270.7 g/mol. The compound contains a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a piperidine moiety, which contribute to its unique biological profile.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

The mechanisms by which 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine exerts its effects are still under investigation. However, several hypotheses include:

- Receptor Modulation : The compound may act as a modulator of various G protein-coupled receptors (GPCRs), influencing cell signaling pathways involved in proliferation and apoptosis .

- Enzyme Inhibition : Its structural features suggest potential interaction with key metabolic enzymes, including AChE and possibly monoamine oxidase (MAO), which could explain its neuroprotective effects .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Active against bacterial strains | |

| Cholinesterase Inhibition | Enhances cholinergic transmission |

Case Studies

- Anticancer Studies : A study examining the cytotoxicity of piperidine derivatives found that compounds similar to 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine showed IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

- Neuropharmacological Research : In experiments focusing on neurodegenerative disease models, compounds with similar structures were noted for their ability to inhibit AChE effectively, leading to improved cognitive function in animal models .

Q & A

Q. What are the primary synthetic routes for 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of the chlorine atom on the pyridine ring with 4-methylpiperidine under basic conditions (e.g., NaOH in dichlorethane). Key parameters include:

- Temperature : 80–100°C for efficient substitution.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and verification by HPLC (≥95% purity) are recommended .

Q. How can the structural integrity of this compound be validated, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the 4-methylpiperidinyl group (δ 1.2–1.8 ppm for methyl protons) and trifluoromethyl group (δ 110–120 ppm in F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 294.06 (CHClFN) .

- X-ray Crystallography : Resolves steric effects from the bulky piperidinyl substituent .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group.

- Moisture Sensitivity : The chlorine atom is susceptible to nucleophilic attack by water; use anhydrous solvents and desiccants .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridine ring .

Advanced Research Questions

Q. How does the 4-methylpiperidinyl substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The steric bulk of the 4-methylpiperidinyl group directs coupling to the less hindered C-4 position of the pyridine ring. Experimental strategies include:

Q. What mechanistic insights explain contradictions in reported catalytic activity for trifluoromethyl group transformations?

- Methodological Answer : Discrepancies arise from competing pathways:

- Radical Pathways : Initiated by light or peroxides, leading to C-F bond cleavage.

- Electrophilic Pathways : Acidic conditions (e.g., HSO) favor trifluoromethyl group retention.

Isotopic labeling (F) and kinetic studies (Eyring plots) differentiate mechanisms .

Q. How can computational chemistry predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., p38 MAP kinase). The trifluoromethyl group enhances hydrophobic interactions in the ATP-binding pocket.

- MD Simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns trajectories) .

- QSAR Models : Correlate substituent electronegativity (Cl vs. F) with IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.